molecular formula C8H9ClN2O B103718 1-(2-Chlorophenyl)-3-methylurea CAS No. 15500-96-6

1-(2-Chlorophenyl)-3-methylurea

Cat. No.: B103718
CAS No.: 15500-96-6
M. Wt: 184.62 g/mol
InChI Key: NFUCGJBURDOBPQ-UHFFFAOYSA-N
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Description

1-(2-Chlorophenyl)-3-methylurea is an organic compound that belongs to the class of ureas It is characterized by the presence of a chlorophenyl group attached to the nitrogen atom of the urea moiety

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-(2-Chlorophenyl)-3-methylurea can be synthesized through several methods. One common approach involves the reaction of 2-chloroaniline with methyl isocyanate under controlled conditions. The reaction typically proceeds as follows:

    Step 1: 2-chloroaniline is dissolved in an appropriate solvent, such as dichloromethane.

    Step 2: Methyl isocyanate is slowly added to the solution while maintaining the temperature at around 0-5°C.

    Step 3: The reaction mixture is stirred for several hours, allowing the formation of this compound.

    Step 4: The product is then isolated by filtration and purified through recrystallization.

Industrial Production Methods: In industrial settings, the production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the process. Additionally, the reaction conditions may be optimized to minimize by-products and ensure high purity of the final product.

Chemical Reactions Analysis

Types of Reactions: 1-(2-Chlorophenyl)-3-methylurea undergoes various chemical reactions, including:

    Substitution Reactions: The chlorophenyl group can participate in nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.

    Oxidation Reactions: The compound can be oxidized under specific conditions to form corresponding oxidation products.

    Reduction Reactions: Reduction of this compound can lead to the formation of amine derivatives.

Common Reagents and Conditions:

    Substitution Reactions: Common reagents include sodium hydroxide or potassium hydroxide in an aqueous or alcoholic medium.

    Oxidation Reactions: Oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.

    Reduction Reactions: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.

Major Products Formed:

    Substitution Reactions: Products may include substituted phenylureas.

    Oxidation Reactions: Oxidized derivatives of the original compound.

    Reduction Reactions: Amine derivatives of this compound.

Scientific Research Applications

1-(2-Chlorophenyl)-3-methylurea has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and antifungal properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical agent, particularly in the development of new drugs.

    Industry: It is used in the production of agrochemicals and other industrial products.

Mechanism of Action

The mechanism of action of 1-(2-Chlorophenyl)-3-methylurea involves its interaction with specific molecular targets. The compound can inhibit certain enzymes or receptors, leading to its biological effects. For example, it may act as an inhibitor of specific enzymes involved in microbial growth, thereby exhibiting antimicrobial properties. The exact molecular pathways and targets are subject to ongoing research.

Comparison with Similar Compounds

    1-(2-Chlorophenyl)-3-ethylurea: Similar structure but with an ethyl group instead of a methyl group.

    1-(2-Chlorophenyl)-3-phenylurea: Contains a phenyl group in place of the methyl group.

    1-(2-Chlorophenyl)-3-isopropylurea: Features an isopropyl group instead of a methyl group.

Uniqueness: 1-(2-Chlorophenyl)-3-methylurea is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the methyl group influences its reactivity and interactions with molecular targets, differentiating it from other similar compounds.

Properties

IUPAC Name

1-(2-chlorophenyl)-3-methylurea
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9ClN2O/c1-10-8(12)11-7-5-3-2-4-6(7)9/h2-5H,1H3,(H2,10,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NFUCGJBURDOBPQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNC(=O)NC1=CC=CC=C1Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9ClN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30165792
Record name 1-(2-Chlorophenyl)-3-methylurea
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

184.62 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

15500-96-6
Record name 1-(2-Chlorophenyl)-3-methylurea
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0015500966
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 1-(2-Chlorophenyl)-3-methylurea
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30165792
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1-(2-CHLOROPHENYL)-3-METHYLUREA
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Record name 1-(2-CHLOROPHENYL)-3-METHYLUREA
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Synthesis routes and methods

Procedure details

N-Methyl-N'-(2-chlorophenyl)urea was prepared preliminarily from 2-chlorophenyl isocyanate and methylamine by the same procedure as in Reference Example 1. The urea compound as the starting material was reacted with cyanoacetic acid to form a uracil ring. Using sodium nitrite a nitroso group was introduced into the 5-position of the uracil ring in the obtained 6-amino-1-(2-chlorophenyl)-3-methyluracil and then reduced with hydrogen gas to prepare 1-(2-chlorophenyl)-5,6-diamino-3-methyluracil.
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